Compound Description: This series of compounds, denoted as 6a-i, was synthesized and investigated for their alkaline phosphatase (ALP) inhibitory activity. The most potent compound, 6i, exhibited an IC50 value of 0.420 μM, significantly lower than the standard KH2PO4 (IC50 = 2.80 μM). These compounds share the core structure of a benzamide linked to a 1,3,4-oxadiazole ring.
Compound Description: This compound was structurally characterized using X-ray crystallography, revealing its crystallization in the monoclinic space group P21. The crystal packing is stabilized by C—H⋯N and C—H⋯O interactions.
Compound Description: This compound is part of a series of novel hybrid heterocyclic ring systems synthesized as potential antibacterial agents. They were evaluated for their antibacterial activity and demonstrated significant activity.
Compound Description: This series of oxadiazole analogues was synthesized and characterized, followed by an evaluation of their antimicrobial and antiproliferative activities. Some compounds displayed promising antiproliferative activity against a panel of human cancer cell lines, and others exhibited significant antimicrobial activity.
Compound Description: This compound is a potent and selective calcium release-activated calcium (CRAC) channel inhibitor. It exhibited a remarkable pharmacokinetic profile and demonstrated efficacy in in vivo rheumatoid arthritis models, leading to its selection as a clinical candidate.
(R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (VNI) and its Derivatives
Compound Description: VNI is a known inhibitor of protozoan CYP51 used to treat Chagas disease. In the cited paper, VNI derivatives were designed and synthesized to target fungal CYP51, the sterol 14α-demethylase, for treating fungal infections.
Compound Description: The crystal structure of this compound was determined, revealing its key structural features and intermolecular interactions in the crystal lattice.
Compound Description: The crystal structure of this compound was elucidated, revealing the spatial arrangement of its constituent rings and the degree of conjugation between them.
3-Methoxy-4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}benzonitrile and N-(4-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide
Compound Description: These two heterocyclic 1,3,4-oxadiazole derivatives were structurally characterized using X-ray crystallography, providing detailed information about their molecular geometries and crystal packing.
Compound Description: The crystal structure of this compound was determined, revealing its molecular conformation and intermolecular interactions in the crystal lattice.
Compound Description: The crystal structure of this compound was determined, revealing the spatial arrangement of its rings and the intermolecular interactions in the crystal lattice.
Compound Description: The crystal structure of this compound was elucidated, providing details about its molecular geometry and packing in the crystalline state.
Compound Description: This series of bi-heterocyclic propanamides was synthesized and evaluated for their urease inhibitory potential and cytotoxicity. They exhibited promising urease inhibitory activity and were found to be less cytotoxic agents.
Compound Description: This compound serves as a key intermediate in the synthesis of phenyloxadiazole-based mesogens. Its structure was characterized, revealing the planarity of the oxadiazole and phenyl rings and the dihedral angle between them.
Compound Description: These compounds were synthesized and evaluated for their antimicrobial and antioxidant activities. Some of these derivatives demonstrated potent antimicrobial activity, and some exhibited significant hydrogen peroxide scavenging activity.
Compound Description: This series of compounds was synthesized and characterized, followed by an evaluation of their antifungal activity. Some derivatives exhibited excellent antifungal activity against Candida albicans, Candida tropicalis, and Aspergillus niger, comparable to the standard antifungal agent clotrimazole.
1,2,4-Oxadiazole Derivatives with a 1,3,4-Thiadiazole Amide Moiety
Compound Description: This study focuses on the design, synthesis, and nematocidal activity of novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group.
Chalcones Bridged with 1,3,4-Oxadiazole Linkers
Compound Description: This study presents the design, synthesis, and biological evaluation of novel chalcones linked by 1,3,4-oxadiazole units. Some of these compounds exhibited potent antibacterial and antifungal activities, exceeding the efficacy of standard drugs.
Compound Description: Novel 2-chloro-N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-oxadiazole-2-thiol were synthesized and screened for their cytotoxic activity against three human leukemic cell lines.
Compound Description: The crystal structure of this compound was determined, revealing the planarity of certain atoms within the molecule and the bond lengths and torsion angles.
Sulfamoyl and 1,3,4-oxadiazole Derivatives of 3-Pipecoline
Compound Description: Substituted 1,3,4-oxadiazole derivatives were synthesized and screened for their antibacterial and anti-enzymatic activities. These compounds exhibited moderate to excellent antibacterial activity and significant urease inhibition.
Compound Description: A series of anthranilic diamides analogs containing 1,3,4-oxadiazole rings were synthesized and evaluated for their insecticidal activity against the diamondback moth (Plutella xylostella). Some compounds demonstrated promising insecticidal activities.
Compound Description: These heterocyclic compounds were synthesized and evaluated for their antimicrobial activities against a range of bacterial and fungal strains.
Relevance: These compounds are related to N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide through the presence of the benzamide moiety and a sulfonamide group. They differ significantly in the core heterocyclic structure, featuring a [, , ]triazolo[3,4-b][
Overview
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide is a complex organic compound that belongs to the class of oxadiazoles. This compound features a unique combination of functional groups, including a methoxyphenyl group and a sulfamoyl moiety, which contribute to its potential biological activities. The systematic structure of this compound allows for various applications in medicinal chemistry and pharmacology.
Source
This compound is synthesized through a multi-step chemical process involving several precursors. The synthesis typically begins with readily available starting materials such as 2-methoxybenzohydrazide and methyl 4-formylbenzoate, which undergo transformations to yield the final product.
Classification
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide can be classified under the following categories:
The synthesis of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide involves several key steps:
Formation of Hydrazone: The initial step involves the condensation of 2-methoxybenzohydrazide with methyl 4-formylbenzoate to form a hydrazone intermediate.
Cyclization to Oxadiazole: This hydrazone is then cyclized using appropriate reagents (e.g., DMP) to form the oxadiazole ring.
Final Modification: The oxadiazole is treated with methyl(phenyl)sulfamoyl chloride to introduce the sulfamoyl group, completing the synthesis of the target compound.
Molecular Structure Analysis
The molecular structure of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide can be represented by its chemical formula:
The structural analysis reveals multiple functional groups that may interact with biological targets, enhancing its potential therapeutic effects.
Chemical Reactions Analysis
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide can undergo various chemical reactions typical for oxadiazoles and amides:
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids.
Nucleophilic Substitution: The sulfonamide group may participate in nucleophilic substitution reactions.
Reduction Reactions: The oxadiazole ring can be subject to reduction under specific conditions.
These reactions are essential for modifying the compound for enhanced activity or for synthesizing derivatives with improved properties.
Mechanism of Action
The mechanism of action for N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide is primarily hypothesized based on its structural features:
Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in cellular processes due to its sulfonamide moiety.
Interference with DNA/RNA Synthesis: The oxadiazole ring may interact with nucleic acids or proteins, disrupting their function.
Experimental data would be required to confirm these mechanisms through biological assays.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide include:
Melting Point: Typically above 250 °C
Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but poorly soluble in water.
Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature.
These properties affect its handling and application in research and development settings.
Applications
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide has potential applications in various scientific fields:
Medicinal Chemistry: As a lead compound for developing new antimicrobial or anticancer agents.
Pharmacology: Investigated for its biological activity against specific pathogens or cancer cells.
Material Science: Potential use in developing novel materials due to its unique chemical structure.
Further research is needed to explore these applications fully and validate the biological activity of this compound in clinical settings.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.